molecular formula C19H23Cl2N5O2 B12377837 Pirenzepine-d8 (dihydrochloride)

Pirenzepine-d8 (dihydrochloride)

Cat. No.: B12377837
M. Wt: 432.4 g/mol
InChI Key: FFNMBRCFFADNAO-OSNULJQWSA-N
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Description

Significance of Stable Isotope-Labeled Analogues in Pharmaceutical and Pharmacological Research

Stable isotope-labeled analogues, particularly those substituted with deuterium (B1214612) (a heavy isotope of hydrogen), are pivotal in modern pharmaceutical and pharmacological research. researchgate.netnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, enhancing their safety and ease of use in a laboratory setting. researchgate.net Their primary utility lies in their ability to act as tracers in biological systems. nih.gov Because the substitution of hydrogen with deuterium results in a molecule with a greater mass, it can be easily distinguished from its non-deuterated counterpart by mass spectrometry. medchemexpress.com

This property is exceptionally valuable in several research applications:

Pharmacokinetic Studies: Deuterated compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug without the need for radiolabeling. nih.govdntb.gov.ua By administering a deuterated version of a drug, researchers can accurately quantify the parent compound and its metabolites in biological fluids like plasma and urine. nih.gov

Internal Standards: In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues are the gold standard for internal standards. medchemexpress.com Since they have nearly identical chemical and physical properties to the analyte of interest, they co-elute and ionize similarly, correcting for variations in sample preparation and instrument response. This ensures highly accurate and precise quantification of the drug or metabolite being studied. nih.gov

Metabolic Profiling: The use of deuterated compounds can help elucidate metabolic pathways. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes alter the rate of metabolism at a specific site (a phenomenon known as the kinetic isotope effect). semanticscholar.org This can help identify which positions on a molecule are most susceptible to metabolic enzymes and can even be used to create drugs with more favorable pharmacokinetic profiles. researchgate.netnih.govnih.gov

Overview of Pirenzepine (B46924) as a Prototypical Selective M1 Muscarinic Acetylcholine (B1216132) Receptor Antagonist in Preclinical Investigations

Pirenzepine is an antimuscarinic agent that stands out due to its relative selectivity for the M1 subtype of muscarinic acetylcholine receptors. patsnap.comnih.gov These receptors are predominantly located in the central nervous system and on gastric parietal cells. patsnap.com Pirenzepine's ability to selectively block these M1 receptors has made it a subject of extensive preclinical research. scbt.commedchemexpress.com

Historically, its primary therapeutic application was in treating peptic ulcers, as its antagonism of M1 receptors leads to a reduction in gastric acid secretion. patsnap.comglpbio.comnih.gov This selective action means it produces fewer of the typical side effects associated with less selective antimuscarinic drugs (like dry mouth and blurred vision). patsnap.comnih.gov Beyond its gastrointestinal effects, Pirenzepine's selectivity has rendered it a valuable pharmacological tool for studying the functional roles of M1 receptors in both the central and peripheral nervous systems. sigmaaldrich.comnih.gov Its use in preclinical models has contributed to understanding the involvement of M1 receptors in various neurological and physiological processes. nih.gov

Rationale for the Development and Application of Pirenzepine-d8 (dihydrochloride) as a Specialized Research Tool

The development of Pirenzepine-d8 (dihydrochloride) is a direct consequence of the need for a high-fidelity tool for quantitative bioanalysis. medchemexpress.com As a deuterium-labeled analogue of Pirenzepine, its primary role is to serve as an internal standard in mass spectrometry-based assays. medchemexpress.com When researchers need to measure the concentration of Pirenzepine in a biological sample, such as during a pharmacokinetic study, adding a known amount of Pirenzepine-d8 allows for precise quantification.

The rationale is straightforward: Pirenzepine-d8 behaves almost identically to Pirenzepine during extraction, chromatography, and ionization, but its increased mass allows the mass spectrometer to detect it as a separate entity. This allows it to serve as a reliable reference, correcting for any sample loss or analytical variability. Therefore, Pirenzepine-d8 (dihydrochloride) is not intended for therapeutic use itself but is an indispensable research chemical that enhances the accuracy and reliability of studies investigating the pharmacokinetics and metabolism of Pirenzepine. medchemexpress.com

Chemical and Physical Properties

The following table outlines the key chemical properties of Pirenzepine dihydrochloride (B599025) and its deuterated analogue.

PropertyPirenzepine dihydrochloridePirenzepine-d8 (dihydrochloride)
Molecular Formula C₁₉H₂₁N₅O₂ · 2HClC₁₉H₁₃D₈N₅O₂ · 2HCl
Molecular Weight 424.32 g/mol 432.37 g/mol
CAS Number 28797-61-7Not available; Free base: 1189944-02-2
Appearance White solidWhite solid
Purity ≥97% - ≥99% (HPLC)>95% (HPLC)
Isotope Type Not ApplicableDeuterium
Data sourced from references scbt.comsigmaaldrich.comnih.govlgcstandards.com

Research Applications of Pirenzepine-d8 (dihydrochloride)

The primary application of Pirenzepine-d8 (dihydrochloride) is as a specialized tool in analytical chemistry and drug metabolism studies.

Application AreaDescription
Internal Standard Used as an internal standard for the accurate quantification of Pirenzepine in biological matrices (e.g., plasma, urine) using hyphenated techniques like LC-MS/MS.
Pharmacokinetic (PK) Studies Facilitates precise measurement of Pirenzepine concentrations over time in preclinical PK studies, helping to determine its absorption, distribution, and clearance rates.
Therapeutic Drug Monitoring (TDM) Can be employed in the development of assays for TDM, where precise measurement of drug levels is crucial.
Metabolite Identification Aids in distinguishing the parent drug from its metabolites in complex biological samples during metabolic profiling studies.
Data sourced from reference medchemexpress.com

Synthesis and Advanced Characterization Methodologies for Pirenzepine-d8 (dihydrochloride)

Pirenzepine-d8 (dihydrochloride) is the deuterium-labeled form of Pirenzepine, a selective M1 muscarinic receptor antagonist. The incorporation of deuterium isotopes into the Pirenzepine structure provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies. This article delves into the synthesis and advanced characterization methodologies pertinent to Pirenzepine-d8 (dihydrochloride), focusing on the strategies for isotopic labeling and the rigorous analytical techniques employed to ensure its structural integrity, purity, and isotopic enrichment.

Properties

Molecular Formula

C19H23Cl2N5O2

Molecular Weight

432.4 g/mol

IUPAC Name

11-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride

InChI

InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H/i9D2,10D2,11D2,12D2;;

InChI Key

FFNMBRCFFADNAO-OSNULJQWSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl

Origin of Product

United States

Application of Pirenzepine D8 Dihydrochloride in Advanced Analytical Chemistry and Drug Disposition Research

Quantification Methodologies Utilizing Pirenzepine-d8 as a Stable Isotope-Labeled Internal Standard

The primary application of Pirenzepine-d8 (dihydrochloride) in analytical chemistry is its role as a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) because they share nearly identical physicochemical properties with the analyte of interest. scispace.comnih.gov This similarity allows for the correction of variability that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations. scispace.comnih.govwaters.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Pirenzepine (B46924) and Metabolites in Biological Matrices (Preclinical)

Sensitive and specific LC-MS/MS methods have been developed and validated for the quantification of pirenzepine in various biological matrices, including plasma. nih.govmdpi.com These assays are crucial for preclinical pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.govnih.gov

In a typical LC-MS/MS assay for pirenzepine, the sample (e.g., plasma) is first prepared to remove interfering substances. nih.gov This often involves protein precipitation or liquid-liquid extraction. nih.govmdpi.com Pirenzepine-d8 is added to the sample at a known concentration before the extraction process. nih.gov The extract is then injected into a liquid chromatograph, which separates pirenzepine and Pirenzepine-d8 from other components in the sample. nih.gov The separated compounds then enter a tandem mass spectrometer, which ionizes the molecules and fragments them. nih.gov Specific precursor-to-product ion transitions are monitored for both pirenzepine and Pirenzepine-d8, providing a high degree of selectivity and sensitivity. nih.gov The ratio of the peak area of pirenzepine to that of Pirenzepine-d8 is used to calculate the concentration of pirenzepine in the original sample. waters.com

The validation of these methods ensures they meet regulatory standards for accuracy, precision, linearity, and stability. nih.govuantwerpen.be For instance, a validated method for pirenzepine in human plasma demonstrated linearity over a specific concentration range with acceptable precision and accuracy. nih.gov

Table 1: Example of LC-MS/MS Method Parameters for Pirenzepine Analysis

ParameterDetails
Instrumentation Liquid Chromatograph coupled to a Tandem Mass Spectrometer
Internal Standard Pirenzepine-d8 (dihydrochloride)
Biological Matrix Plasma
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction
Chromatographic Separation Reversed-phase chromatography
Ionization Mode Positive Ion Electrospray Ionization (ESI+)
Detection Multiple Reaction Monitoring (MRM)

Tracer Applications of Pirenzepine-d8 in Investigating Metabolic Pathways and Drug Disposition (Preclinical and In Vitro Models)

Beyond its use in quantification, Pirenzepine-d8 serves as a valuable tracer to investigate the metabolic fate of pirenzepine. nih.govnih.govnih.gov By administering Pirenzepine-d8, researchers can track its transformation into various metabolites, providing insights into the biotransformation pathways of the drug. nih.gov

In Vitro Studies of Pirenzepine Biotransformation in Isolated Enzyme Systems and Subcellular Fractions (e.g., Liver Microsomes)

In vitro metabolism studies are essential for identifying the enzymes responsible for a drug's biotransformation and for predicting potential drug-drug interactions. nih.gov These studies often utilize subcellular fractions of the liver, such as microsomes, which are rich in drug-metabolizing enzymes like the cytochrome P450 (CYP) family. nih.govfrontiersin.org

Studies have shown that pirenzepine interacts with cytochrome P-450 from rat and pig liver microsomes. nih.gov However, this interaction was not observed with human liver microsomes, suggesting species-specific differences in metabolism. nih.gov Further research has indicated that pirenzepine can competitively inhibit the metabolism of other drugs metabolized by mixed-function oxidases in rabbit liver microsomes. nih.gov The use of Pirenzepine-d8 in such in vitro systems allows for the unambiguous identification of its metabolites by mass spectrometry, as the deuterated metabolites will have a distinct mass shift compared to any endogenous compounds. nih.gov

Table 2: Common In Vitro Systems for Drug Metabolism Studies

In Vitro SystemDescriptionKey Applications
Liver Microsomes Vesicles of endoplasmic reticulum containing CYPs and other enzymes. nih.govStudying Phase I (oxidative) metabolism. nih.gov
S9 Fraction Supernatant from centrifuged liver homogenate, containing both microsomal and cytosolic enzymes. nih.govInvestigating both Phase I and Phase II (conjugative) metabolism. nih.gov
Hepatocytes Intact liver cells containing a full complement of drug-metabolizing enzymes and cofactors. nih.govbioivt.comProviding a more comprehensive picture of drug metabolism and transport. nih.gov
Recombinant Enzymes Individual drug-metabolizing enzymes expressed in a cellular system.Identifying the specific enzymes responsible for a particular metabolic reaction.

Investigation of Pirenzepine Metabolite Identification and Formation Kinetics in Animal Models using Deuterated Tracers

Animal models are crucial for understanding the in vivo disposition of a drug. nih.gov Administering Pirenzepine-d8 to animals allows researchers to collect biological samples (e.g., plasma, urine, feces) and analyze them for the presence of deuterated metabolites. researchgate.net The distinct mass signature of these metabolites facilitates their detection and structural elucidation using high-resolution mass spectrometry. nih.gov

Understanding the Impact of Deuteration on Compound Stability and Metabolic Fate in Research Settings

The substitution of hydrogen with deuterium (B1214612) can sometimes alter the metabolic profile of a drug due to the kinetic isotope effect (KIE). nih.govnih.gov The C-D bond is stronger than the C-H bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. nih.govrug.nl

This phenomenon can be exploited to improve the pharmacokinetic properties of a drug by strategically placing deuterium at metabolically labile sites. nih.gov However, when using a deuterated compound as a tracer, it is important to be aware of potential KIEs, as they could lead to a different metabolic profile compared to the non-deuterated parent drug. nih.govnih.gov In many cases, especially when the deuteration is not at a primary site of metabolism, the KIE is negligible, and the deuterated tracer accurately reflects the metabolic fate of the parent compound. nih.gov Understanding the systemic clearance mechanism and the enzymes involved is critical for interpreting the pharmacokinetic data of deuterated compounds. nih.gov

Pharmacological Research Applications of Pirenzepine and Its Deuterated Analogue in Receptor Biology

Elucidation of Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity using Pirenzepine-d8 as a Mechanistic Probe

Pirenzepine's ability to selectively bind to certain muscarinic receptors over others was a pivotal discovery that helped confirm the existence of receptor subtypes. ontosight.ai This selectivity allows it to be used as a pharmacological probe to investigate the distinct physiological roles of the M1, M2, M3, M4, and M5 muscarinic acetylcholine receptors.

Radioligand binding assays are essential for determining the affinity of a drug for its receptor. In these studies, a radiolabeled compound is used to quantify the binding of an unlabeled competitor, such as Pirenzepine (B46924), to isolated receptor subtypes expressed in cell lines. Pirenzepine exhibits a clear preference for the M1 receptor subtype, with significantly lower affinity for M2, M3, M4, and M5 subtypes.

Competition binding experiments using the non-selective muscarinic antagonist N-[3H]methylscopolamine ([3H]NMS) in human brain tissue revealed that Pirenzepine's inhibitory concentration (IC50) varied significantly depending on the brain region's receptor population. nih.gov In M1-rich areas like the striatum, the IC50 was as low as 66 nM, whereas in M2-rich areas like the brainstem, it was much higher, at approximately 1 µM, demonstrating its selectivity. nih.gov Studies using cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells have provided a comprehensive profile of Pirenzepine's binding affinities (Ki).

Table 1: Pirenzepine Binding Affinities (Ki) at Cloned Human Muscarinic Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki) in nMReference
M116.2 guidetopharmacology.org
M2309 guidetopharmacology.org
M3209 guidetopharmacology.org
M441.7 guidetopharmacology.org
M5100 guidetopharmacology.org

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY, referencing primary studies on cloned human muscarinic receptors expressed in CHO-K1 cells. guidetopharmacology.org

Functional assays measure the ability of an antagonist to inhibit the physiological response triggered by an agonist. These studies confirm that Pirenzepine's binding selectivity translates to functional antagonism. In isolated tissue preparations, the potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same effect. nih.govslideshare.net

Studies on human isolated colon smooth muscle demonstrated that Pirenzepine antagonized contractions induced by the agonist carbachol (B1668302). nih.govox.ac.uk Similarly, in guinea-pig gastric fundus and smooth muscle, Pirenzepine competitively inhibited responses to the agonist bethanechol (B1168659). nih.gov Beyond simple antagonism, research has also revealed that Pirenzepine can act as an inverse agonist at M2 receptors. nih.gov Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the receptor's basal, constitutive activity, which was observed as a decrease in the Vmax of GTP hydrolysis in pig atrial sarcolemma. nih.gov

Table 2: Functional Antagonism of Pirenzepine in Isolated Tissue Preparations
Tissue PreparationAgonistPirenzepine pA2 ValueReference
Human Colon (Circular Muscle)Carbachol7.23 nih.govox.ac.uk
Human Colon (Longitudinal Muscle)Carbachol6.87 nih.govox.ac.uk
Guinea-Pig Gastric FundusBethanechol7.06 nih.gov
Guinea-Pig Gastric Smooth MuscleBethanechol6.52 nih.gov

Kinetic binding studies provide deeper insight into the interaction between a drug and its receptor by measuring the rates at which they associate (k_on) and dissociate (k_off). These parameters can be more predictive of a drug's duration of action in vivo than affinity (Ki) alone. Detailed kinetic analysis of a fluorescent derivative of Pirenzepine binding to the human M1 receptor revealed a multi-step process. nih.gov The initial bimolecular binding event was characterized by rapid association and dissociation rates. nih.gov

Table 3: Kinetic Rate Constants for Pirenzepine at the Human M1 Muscarinic Receptor
Kinetic ParameterSymbolValueReference
Association Rate Constantk_on (k₁)2.18 x 10⁵ M⁻¹s⁻¹ nih.gov
Dissociation Rate Constantk_off (k₋₁)0.025 s⁻¹ nih.gov

These values correspond to the initial, rapid bimolecular recognition step in a more complex, multi-step binding model proposed for Pirenzepine at the M1 receptor. nih.gov

Investigation of Pirenzepine's Modulatory Mechanisms in Experimental Models of Gastrointestinal Secretion and Motility (Preclinical)

Pirenzepine's M1 selectivity makes it a valuable tool for dissecting the cholinergic regulation of gastrointestinal functions. Its ability to inhibit gastric acid secretion with less impact on smooth muscle motility compared to non-selective antagonists highlights the distinct roles of muscarinic receptor subtypes in the gut. nih.gov

Preclinical studies have consistently shown that Pirenzepine is an effective inhibitor of gastric acid secretion. It reduces both basal (unstimulated) acid output and secretion stimulated by various secretagogues. nih.govnih.gov This inhibitory action is attributed primarily to the blockade of M1 receptors located on parasympathetic ganglia within the stomach wall, which in turn regulate the acid-secreting parietal cells. ontosight.ai In a study on healthy volunteers, Pirenzepine significantly reduced basal acid output and acid secretion stimulated by pentagastrin. nih.gov Another study found that oral Pirenzepine caused a significant decrease in gastric acid secretion stimulated by a peptone meal. nih.gov

Table 4: Effect of Pirenzepine on Gastric Acid Secretion in Preclinical Models
ModelStimulusObserved Effect of PirenzepineReference
Healthy Human VolunteersBasalReduced basal acid output by ~50% nih.gov
Healthy Human VolunteersPentagastrinInhibited stimulated acid output by ~26-31% nih.gov
Patients with Duodenal UlcerPeptone MealReduced acid secretion by 48% in the first hour nih.gov

The contractility of gastrointestinal smooth muscle is primarily mediated by M2 and M3 muscarinic receptors. Given Pirenzepine's lower affinity for these subtypes compared to M1, it is a relatively weak inhibitor of smooth muscle contraction. ontosight.ainih.gov This property is demonstrated in functional assays using isolated strips of gastrointestinal muscle. In these experiments, Pirenzepine acts as a competitive antagonist, shifting the concentration-response curve of muscarinic agonists like carbachol or bethanechol to the right. nih.govnih.gov The pA2 values obtained in these studies are consistent with Pirenzepine's lower affinity for M3 receptors, which are the main drivers of smooth muscle contraction.

Table 5: Antagonistic Potency (pA2) of Pirenzepine on Gastrointestinal Smooth Muscle Contraction
Tissue PreparationAgonistPirenzepine pA2 ValueReference
Human Colon Circular MuscleCarbachol7.23 nih.govox.ac.uk
Guinea-Pig Gastric Smooth MuscleBethanechol6.52 nih.gov

Research into Cellular and Molecular Effects Beyond Classical Receptor Antagonism

Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, has been the subject of extensive research beyond its classical role in inhibiting gastric acid secretion. drugbank.compatsnap.comsigmaaldrich.com Its deuterated analogue, Pirenzepine-d8 (dihydrochloride), serves as a valuable tool in these research endeavors, particularly in studies investigating pharmacokinetics and metabolic stability due to the heavier isotope of hydrogen. musechem.comscbt.com This article delves into the cellular and molecular effects of pirenzepine that extend beyond its well-established receptor antagonism, focusing on its anti-proliferative and anti-migration activities, interactions with other signaling pathways, influence on DNA, and its role in receptor dimerization and allosteric modulation.

In Vitro Studies on Anti-Proliferative and Anti-Migration Activities in Cancer Cell Lines

Recent in vitro research has unveiled the potential of pirenzepine to inhibit the growth and spread of cancer cells. medchemexpress.com Studies have demonstrated that pirenzepine exhibits anti-proliferative and anti-migration properties in various cancer cell lines.

Notably, in studies involving the prostate cancer cell line PC-3, pirenzepine was found to inhibit cell proliferation in a concentration-dependent manner. medchemexpress.com At concentrations ranging from 100 to 140 μg/mL, a 24-hour treatment with pirenzepine resulted in a significant reduction in PC-3 cell proliferation. medchemexpress.com

Furthermore, the anti-migratory effects of pirenzepine have been observed in both prostate (PC-3) and lung (A549) cancer cell lines. A 24-hour treatment with pirenzepine at a concentration of 110 μg/mL effectively inhibited the migration of these cells. medchemexpress.com These findings suggest that pirenzepine may have a role in modulating cellular processes fundamental to cancer progression.

ActivityCell Line(s)ConcentrationDurationObserved EffectSource
Anti-ProliferativePC-3 (Prostate Cancer)100-140 µg/mL24 hInhibited cell proliferation in a concentration-dependent manner. medchemexpress.com
Anti-MigrationPC-3 (Prostate Cancer), A549 (Lung Cancer)110 µg/mL24 hInhibited the migration of both cell lines. medchemexpress.com

Exploration of Potential Interactions with Other Signaling Pathways (e.g., Hedgehog Signaling)

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and its aberrant activation is implicated in the development of various cancers. nih.gov Research has indicated that pirenzepine may exert some of its effects through interaction with components of this pathway. medchemexpress.com

In PC-3 prostate cancer cells, treatment with pirenzepine at concentrations between 100 and 130 μg/mL for up to 24 hours led to the inhibition of GLI1 expression. medchemexpress.com GLI1 is a key transcription factor and a final activator of the Hedgehog signaling pathway. The study also noted that pirenzepine suppressed the mRNA expression of GLI1 and another pathway component, PTCH1, although the increase in PTCH1 mRNA did not reach statistical significance. medchemexpress.com Interestingly, no change was observed in the expression of Sonic Hedgehog (SHH), a primary ligand of the pathway. medchemexpress.com This suggests that pirenzepine's influence on the Hedgehog pathway may occur downstream of the initial signaling ligand.

Investigations into Pirenzepine's Influence on DNA Interactions in Research Models

Studies have explored the direct interaction of pirenzepine with DNA, revealing a potential mechanism of action that is independent of its receptor-mediated effects. nih.gov Research using biophysical techniques and molecular modeling has demonstrated that pirenzepine can bind to calf-thymus DNA (Ct-DNA). nih.gov

The primary mode of this interaction has been identified as groove binding, with a binding constant in the order of 10³ M⁻¹. nih.gov Thermodynamic analysis from isothermal titration calorimetry indicates that the binding is an enthalpically driven process. nih.gov The formation of the pirenzepine-Ct-DNA complex is mainly stabilized by hydrophobic interactions and hydrogen bonding. nih.gov Molecular modeling studies have calculated a binding energy of -7.5 kcal mol⁻¹, which is consistent with the experimental calorimetric data. nih.gov While hydrophobic and hydrogen bonds are dominant, the possibility of electrostatic interactions also contributing to the binding cannot be ruled out. nih.gov

ParameterValueMethodSource
Binding ModeGroove BindingSpectrofluorimetry, Viscometry, Circular Dichroism nih.gov
Binding Constant (K)~10³ M⁻¹UV-visible Absorption, Fluorescence Spectroscopy nih.gov
Change in Enthalpy (ΔH)-2.54 kcal mol⁻¹Isothermal Titration Calorimetry nih.gov
TΔS4.3 kcal mol⁻¹Isothermal Titration Calorimetry nih.gov
Binding Energy-7.5 kcal mol⁻¹Molecular Modelling nih.gov

Dimerization and Allosteric Modulation of Muscarinic Receptors

The interaction of pirenzepine with muscarinic receptors is more complex than simple competitive antagonism. Research has shown that pirenzepine can induce the dimerization of M1 muscarinic receptors. nih.govnih.gov Studies using fluorescence correlation spectroscopy have revealed that in the absence of a ligand, M1 receptors primarily exist as monomers. nih.gov However, upon binding of pirenzepine, these receptors undergo dimerization. nih.govnih.gov This process is described as a three-step mechanism where the initial fast binding of the ligand to a peripheral site on the receptor triggers conformational changes, leading to a high-affinity dimeric state. nih.gov

Furthermore, there is evidence to suggest that pirenzepine can be involved in the allosteric modulation of muscarinic receptors. nih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site of the endogenous ligand, thereby altering the receptor's affinity or efficacy. nih.gov While pirenzepine is classically defined by its high affinity for the orthosteric site of M1 receptors, some studies suggest its interactions, particularly with certain agonists, may involve an allosteric mechanism. nih.govnih.gov This adds another layer of complexity to the pharmacological profile of pirenzepine and its effects on muscarinic receptor function.

Comparative Research and Future Directions for Deuterated Analogues in Basic Biomedical Science

Comparative Analysis of Pirenzepine-d8 with Other Deuterated Muscarinic Ligands as Research Probes

Pirenzepine-d8 dihydrochloride (B599025) is the deuterated form of Pirenzepine (B46924) dihydrochloride, a selective M1 muscarinic receptor antagonist. musechem.comglpbio.comscbt.com In Pirenzepine-d8, eight hydrogen atoms have been replaced by deuterium (B1214612). musechem.comscbt.com This isotopic substitution makes it a valuable tool in biomedical research, particularly for studies involving mass spectrometry and investigations into drug metabolism and pharmacokinetics. musechem.compharmaffiliates.com

Deuterated compounds, like Pirenzepine-d8, are increasingly utilized in pharmaceutical research and development for their ability to enhance the metabolic stability of drug molecules. pharmaffiliates.comnih.gov The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond. This may slow down metabolic processes that involve the cleavage of this bond, potentially leading to a longer half-life and altered pharmacokinetic profile. nih.govsymeres.com

When used as research probes, deuterated muscarinic ligands such as Pirenzepine-d8 offer distinct advantages. In quantitative bioanalysis, they serve as ideal internal standards for mass spectrometry-based assays. pharmaffiliates.comnih.gov Due to their similar chemical properties to the non-deuterated counterparts, they co-elute during chromatography, but are distinguishable by their higher mass. researchgate.net This allows for precise quantification of the parent drug and its metabolites.

The comparative value of Pirenzepine-d8 against other deuterated muscarinic antagonists lies in its receptor selectivity. Pirenzepine is known to be a selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). glpbio.comsigmaaldrich.commedchemexpress.com This selectivity is crucial when investigating the specific roles of M1 receptors in various physiological and pathological processes. glpbio.compatsnap.com Other muscarinic antagonists, both deuterated and non-deuterated, may exhibit different selectivity profiles, targeting other mAChR subtypes (M2, M3, M4, M5). wikipedia.orgsketchy.comnih.gov

A comparative analysis would involve evaluating ligands based on several parameters:

Receptor Subtype Selectivity: How does the deuteration affect the binding affinity and selectivity of Pirenzepine for the M1 receptor compared to other deuterated ligands for their respective targets?

Metabolic Stability: A direct comparison of the metabolic breakdown rates of Pirenzepine-d8 and other deuterated muscarinic ligands in preclinical models can provide insights into the generalizability of deuteration effects.

Utility as an Internal Standard: The performance of Pirenzepine-d8 as an internal standard in analytical assays can be benchmarked against other deuterated muscarinic ligands.

Table 1: Comparative Properties of Muscarinic Receptor Ligands

FeaturePirenzepineAtropineIpratropium
Receptor Selectivity Selective M1 antagonist glpbio.comscbt.comNon-selective antagonist sketchy.comNon-selective antagonist wikipedia.org
Primary Use (Non-deuterated form) Peptic ulcers patsnap.comBradycardia, organophosphate poisoning sketchy.comCOPD, asthma wikipedia.org
Deuterated Analog Availability Pirenzepine-d8 scbt.comCommercially availableCommercially available

Advancements in Methodologies for Incorporating Stable Isotopes into Complex Chemical Entities for Research Purposes

The synthesis of deuterated compounds like Pirenzepine-d8 relies on advanced methodologies for incorporating stable isotopes into complex molecules. symeres.com The primary methods for introducing stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are direct chemical synthesis and isotope exchange reactions. symeres.comcreative-proteomics.com

Direct Chemical Synthesis: This approach involves using commercially available starting materials that already contain the desired stable isotope. symeres.com These labeled precursors are then carried through a synthetic route to produce the final complex molecule. This method allows for precise control over the location and number of isotopic labels within the molecule, which is critical for detailed mechanistic and kinetic studies. creative-proteomics.com

Isotope Exchange Reactions: For deuterium labeling, hydrogen/deuterium (H/D) exchange reactions are a common and efficient method. symeres.com These reactions involve exposing the molecule to a deuterium source, such as deuterated water (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. This process can replace one or more hydrogen atoms with deuterium.

Recent advancements in this field focus on improving the selectivity and efficiency of these labeling techniques. These include:

Catalyst Development: New transition-metal catalysts have been developed to direct the isotopic labeling to specific positions within a complex molecule, even in the presence of multiple reactive sites.

Photoredox Catalysis: This technique uses light to drive isotopic exchange reactions, often under mild conditions, which is beneficial for sensitive and complex molecules.

Flow Chemistry: Performing isotopic labeling in continuous flow reactors can offer better control over reaction parameters, leading to higher efficiency and scalability.

Biological Methods: For some biomolecules, stable isotopes can be incorporated by feeding labeled precursors to microorganisms or cultured cells, which then produce the desired labeled compounds through their natural metabolic pathways. researchgate.netcreative-proteomics.com

These advancements are crucial for expanding the library of available deuterated compounds for research, enabling more sophisticated experimental designs in various fields, including drug discovery, metabolomics, and proteomics. symeres.comscispace.com

Table 2: Methods for Stable Isotope Incorporation

MethodDescriptionAdvantages
Direct Chemical Synthesis Utilizes isotopically labeled starting materials in a multi-step synthesis. symeres.comPrecise control over label position and number. creative-proteomics.com
Hydrogen/Deuterium Exchange Replaces hydrogen atoms with deuterium using a deuterium source and often a catalyst. symeres.comCan be a more direct and cost-effective method for deuteration. scispace.com
Metabolic Labeling Living organisms or cells incorporate stable isotopes from labeled substrates into biomolecules. creative-proteomics.comUseful for labeling complex biological macromolecules in vivo. creative-proteomics.com

Potential for Pirenzepine-d8 in Investigating Ligand-Receptor Kinetics and Dynamics in Advanced Preclinical Models

The use of deuterated ligands like Pirenzepine-d8 opens up significant possibilities for in-depth investigations of ligand-receptor interactions in advanced preclinical models. The primary advantage of deuteration in this context is its effect on the kinetic isotope effect (KIE). symeres.com The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

In the case of Pirenzepine-d8, the increased mass of deuterium compared to hydrogen can slow down metabolic reactions that involve the cleavage of a C-D bond. nih.gov This allows researchers to:

Elucidate Metabolic Pathways: By comparing the metabolism of Pirenzepine and Pirenzepine-d8, researchers can identify the specific sites on the molecule that are most susceptible to metabolic breakdown. symeres.com If the metabolism of Pirenzepine-d8 is significantly slower, it suggests that the deuterated positions are key metabolic "hot spots."

Study Receptor Occupancy and Residence Time: A longer metabolic half-life for Pirenzepine-d8 could lead to a prolonged presence of the antagonist at the M1 receptor. pharmaffiliates.com This allows for more detailed studies of receptor occupancy and the duration of the antagonist's effect (residence time) in preclinical models. Understanding these kinetics is crucial for predicting the duration of action of a drug. biorxiv.orgacs.org

Investigate Ligand-Induced Receptor Conformations: While not a direct consequence of deuteration, the use of labeled ligands in conjunction with advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy can provide insights into the conformational changes a receptor undergoes upon ligand binding. symeres.com

Advanced preclinical models, such as organoids, patient-derived xenografts, and genetically engineered animal models, provide a more physiologically relevant context for these studies compared to traditional cell cultures. The ability to use a stable, non-radioactive labeled ligand like Pirenzepine-d8 in these complex systems is a significant advantage for translational research. scispace.com

Emerging Research Avenues for Deuterated Muscarinic Antagonists in Systems Biology and Multi-Omics Approaches

The application of deuterated muscarinic antagonists, including Pirenzepine-d8, is poised to make significant contributions to the fields of systems biology and multi-omics. These disciplines aim to understand the complex interactions within biological systems as a whole, integrating data from genomics, proteomics, metabolomics, and other "-omics" fields.

Deuterated compounds can serve as powerful tools in these integrated approaches:

Metabolomics: Stable isotope labeling is a cornerstone of metabolomics research. creative-proteomics.com By using Pirenzepine-d8, researchers can trace the metabolic fate of the drug and its impact on the broader metabolic network of a cell or organism. This can reveal off-target effects and provide a more comprehensive understanding of the drug's mechanism of action.

Proteomics: In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. While not directly involving deuterated drugs, the principles of using stable isotopes to quantify changes in protein expression are similar. The effects of a deuterated antagonist on the proteome can be studied to understand downstream signaling pathways and cellular responses.

Pharmacometabolomics: This emerging field combines pharmacokinetic analysis with metabolomic profiling. Using Pirenzepine-d8 allows for precise pharmacokinetic measurements, which can then be correlated with changes in the metabolome to identify biomarkers of drug response or toxicity.

The integration of data from studies using deuterated muscarinic antagonists with other -omics data will enable the construction of more accurate and predictive models of biological systems. This can lead to a better understanding of disease mechanisms and the development of more targeted and effective therapies. The ability to track the labeled molecule and its metabolites provides a dynamic view of biological processes that is often not possible with unlabeled compounds. scispace.com

Role of Deuterated Analogues in Supporting the Development of New Research Methodologies and Assay Validations

Deuterated analogues like Pirenzepine-d8 play a crucial role in the development and validation of new research methodologies, particularly in analytical chemistry and pharmacology. pharmaffiliates.com

Their primary functions in this context include:

Internal Standards in Bioanalytical Assays: As mentioned previously, deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry-based quantification. pharmaffiliates.comnih.gov Their chemical and physical properties are nearly identical to the analyte of interest, ensuring that they behave similarly during sample preparation, chromatography, and ionization. researchgate.net This minimizes variability and improves the accuracy and precision of the assay. The development of any new quantitative assay for Pirenzepine would ideally involve the use of Pirenzepine-d8 for validation.

Metabolite Identification: During drug development, identifying all major metabolites is a regulatory requirement. The use of deuterated parent drugs can greatly simplify this process. When analyzing samples from metabolism studies, the metabolites of the deuterated drug will have a characteristic isotopic signature, making them easier to distinguish from endogenous molecules and other background signals in the mass spectrometer.

Validation of In Vitro and In Vivo Models: Deuterated compounds can be used to validate the metabolic competency of new in vitro systems (e.g., liver microsomes, hepatocytes, organoids) or animal models. By comparing the metabolic profile of a deuterated drug in the new model to known human metabolic pathways, researchers can assess how well the model recapitulates human drug metabolism.

Probing Enzyme Mechanisms: The kinetic isotope effect (KIE) observed with deuterated substrates can be a powerful tool for studying the mechanisms of drug-metabolizing enzymes, such as cytochrome P450s. symeres.com The magnitude of the KIE can provide information about the rate-limiting step of the enzymatic reaction.

In essence, the availability of high-quality deuterated standards like Pirenzepine-d8 is an enabling technology that underpins the rigor and reliability of much of modern biomedical research. pharmaffiliates.com

Q & A

Q. How can researchers validate analytical methods for quantifying Pirenzepine-d8 dihydrochloride in pharmacokinetic studies?

  • Methodological Answer : Use UV spectrophotometry with an absorption maximum (λmax) at 281 nm and a linear calibration range of 0–20 µg/mL. Ensure a correlation coefficient (R²) ≥0.998 and relative standard deviation (RSD) <1% for precision. For impurity profiling, employ HPLC with mobile phase adjustments (e.g., methanol/water mixtures) and validate resolution between related compounds (e.g., separation of isomers or degradation products) .

Q. What is the significance of deuterium labeling in Pirenzepine-d8 for receptor studies?

  • Methodological Answer : Deuterium labeling minimizes metabolic interference by reducing hepatic first-pass metabolism, enabling precise tracking of drug distribution and receptor binding kinetics. Validate isotopic purity (>98%) via mass spectrometry and compare binding affinities with non-deuterated Pirenzepine using competitive radioligand displacement assays in M1 muscarinic receptor models .

Q. How should researchers assess the selectivity of Pirenzepine-d8 for M1 receptors over other mAChR subtypes?

  • Methodological Answer : Conduct functional assays (e.g., calcium flux or cAMP inhibition) across M1–M5 receptor subtypes. Use tissue-specific models (e.g., cerebral cortex for M1) and compare IC₅₀ values with selective antagonists (e.g., pirenzepine for M1, himbacine for M2). Cross-validate results using knockout animal models or siRNA silencing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor selectivity data for Pirenzepine-d8?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, and buffer composition). Use orthogonal assays (e.g., radioligand binding vs. functional GTPγS assays) to confirm specificity. Analyze potential cross-reactivity with allosteric modulators or atypical binding sites in neuronal vs. non-neuronal tissues .

Q. What experimental design is recommended to evaluate Pirenzepine-d8 stability under stress conditions?

  • Methodological Answer : Subject the compound to ICH-recommended stress conditions:
  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidation : 3% H₂O₂ at room temperature.
  • Photolysis : Exposure to UV light (e.g., 1.2 million lux-hours).
  • Thermal degradation : 80°C for 72 hours.
    Quantify degradation products using validated HPLC or UV methods and calculate mass balance .

Q. How to design a study investigating Pirenzepine-d8 release kinetics from drug-delivery systems?

  • Methodological Answer : Use in vitro models (e.g., Franz diffusion cells) with synthetic membranes or ex vivo corneal tissues. Simulate physiological conditions (pH 7.4, 37°C) and quantify release via UV spectrophotometry or LC-MS/MS at timed intervals. Compare release profiles with non-deuterated analogs to assess isotope effects on diffusion rates .

What frameworks should guide the formulation of research questions for studies involving deuterated compounds like Pirenzepine-d8?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and scientific merit. For mechanistic studies, use the PICO framework (Population: receptor subtype; Intervention: deuterated compound; Comparison: non-deuterated analog; Outcome: binding affinity/metabolic stability). Ensure alignment with gaps in mAChR signaling or isotopic tracer methodologies .

Tables for Methodological Reference

Parameter UV Spectrophotometry HPLC
Linear Range 0–20 µg/mLAdjusted per mobile phase
Detection Limit (LOD) 0.165 µg/mLDependent on column sensitivity
Key Validation Metrics RSD <1%, Recovery 90–120%Resolution ≥1.5 between impurities
Stress Condition Recommended Analytical Method
Oxidative Degradation HPLC with photodiode array detection
Thermal Degradation TGA/DSC coupled with mass spectrometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.